(S)-N-(1-(3-Chloro-4-Fluorophenyl)-2-Hydroxyethyl)-4-(4-(3-Chlorophenyl)-1h-Pyrazol-3-Yl)-1h-Pyrrole-2-Carboxamide
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Overview
Description
(S)-N-(1-(3-CHLORO-4-FLUOROPHENYL)-2-HYDROXYETHYL)-4-(4-(3-CHLOROPHENYL)-1H-PYRAZOL-3-YL)-1H-PYRROLE-2-CARBOXAMIDE is an organic compound belonging to the class of phenylpyrazoles. This compound is characterized by a complex structure that includes a pyrazole bound to a phenyl group, along with other functional groups such as chloro, fluoro, and hydroxyethyl .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-(3-CHLORO-4-FLUOROPHENYL)-2-HYDROXYETHYL)-4-(4-(3-CHLOROPHENYL)-1H-PYRAZOL-3-YL)-1H-PYRROLE-2-CARBOXAMIDE involves multiple steps, starting with the preparation of the pyrazole and pyrrole intermediates. The reaction conditions typically include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C). The final step involves coupling the intermediates under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles to enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
(S)-N-(1-(3-CHLORO-4-FLUOROPHENYL)-2-HYDROXYETHYL)-4-(4-(3-CHLOROPHENYL)-1H-PYRAZOL-3-YL)-1H-PYRROLE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms (chloro and fluoro) can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and nucleophiles like sodium methoxide (NaOMe). Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group yields a ketone, while substitution of halogens can produce a variety of substituted derivatives .
Scientific Research Applications
(S)-N-(1-(3-CHLORO-4-FLUOROPHENYL)-2-HYDROXYETHYL)-4-(4-(3-CHLOROPHENYL)-1H-PYRAZOL-3-YL)-1H-PYRROLE-2-CARBOXAMIDE has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-N-(1-(3-CHLORO-4-FLUOROPHENYL)-2-HYDROXYETHYL)-4-(4-(3-CHLOROPHENYL)-1H-PYRAZOL-3-YL)-1H-PYRROLE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as mitogen-activated protein kinase 1 (MAPK1). This interaction modulates signaling pathways involved in cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Phenylpyrazoles: Compounds containing a phenylpyrazole skeleton, such as fipronil and ethiprole.
Pyrrole Carboxamides: Compounds with a pyrrole carboxamide structure, like tolmetin and ketorolac.
Uniqueness
(S)-N-(1-(3-CHLORO-4-FLUOROPHENYL)-2-HYDROXYETHYL)-4-(4-(3-CHLOROPHENYL)-1H-PYRAZOL-3-YL)-1H-PYRROLE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and its ability to interact with multiple molecular targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C22H17Cl2FN4O2 |
---|---|
Molecular Weight |
459.3 g/mol |
IUPAC Name |
N-[(1S)-1-(3-chloro-4-fluorophenyl)-2-hydroxyethyl]-4-[4-(3-chlorophenyl)-1H-pyrazol-5-yl]-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C22H17Cl2FN4O2/c23-15-3-1-2-12(6-15)16-10-27-29-21(16)14-8-19(26-9-14)22(31)28-20(11-30)13-4-5-18(25)17(24)7-13/h1-10,20,26,30H,11H2,(H,27,29)(H,28,31)/t20-/m1/s1 |
InChI Key |
YMUYGRBBEDYUOP-HXUWFJFHSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C2=C(NN=C2)C3=CNC(=C3)C(=O)N[C@H](CO)C4=CC(=C(C=C4)F)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(NN=C2)C3=CNC(=C3)C(=O)NC(CO)C4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
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